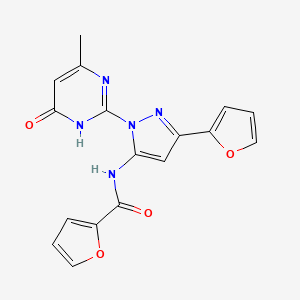

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a furan- and pyrimidine-containing molecule, suggesting a complex structure with potential for diverse chemical reactivity and biological activity. The furan and pyrimidine moieties indicate the compound could be involved in various synthetic routes and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related furan and pyrimidine derivatives involves several steps, including the preparation of intermediates like N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and subsequent reactions to afford N-alkylated products. These steps often involve cyclization reactions under acidic or basic conditions to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically includes heterocyclic rings like furan and pyrimidine, which are known for their aromaticity and potential for hydrogen bonding. This suggests a planar structure conducive to stacking interactions, potentially influencing its solubility and reactivity.

Chemical Reactions and Properties

Compounds containing furan and pyrimidine units participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. The presence of amide functionalities suggests the possibility of amidation reactions, contributing to the compound's reactivity profile. Moreover, these molecules can undergo transformations like cyclization and condensation to afford structurally diverse derivatives (El-Essawy & Rady, 2011).

Scientific Research Applications

DNA Recognition and Molecular Interaction

A study highlights the incorporation of a furan amino acid, inspired by proximicin natural products, into DNA-binding hairpin polyamides. Furan carboxamides, when paired with specific rings, showed excellent DNA stabilization and sequence discrimination, indicating their potential as molecular recognition elements in genomic studies and therapeutic interventions (Muzikar et al., 2011).

Antiprotozoal Activity

Research on dicationic imidazo[1,2-a]pyridines, including compounds with a furan-2-carboxamide fragment, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This suggests the compound's potential in developing treatments for protozoal infections (Ismail et al., 2004).

Synthesis and Chemical Properties

Studies on the synthesis and reactivity of furan-2-carboxamide derivatives have elucidated their properties and potential applications in creating more complex chemical entities. These insights are crucial for developing new materials and pharmaceutical compounds with tailored properties (El’chaninov & Aleksandrov, 2017).

Pharmaceutical Development

Furan-2-carboxamide and its derivatives have been explored for their pharmaceutical applications, including their role in synthesizing new molecules with potential antibacterial, antifungal, and antiprotozoal activities. This research is foundational in developing new drugs and therapeutic agents to combat various diseases (Chambhare et al., 2003).

properties

IUPAC Name |

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4/c1-10-8-15(23)20-17(18-10)22-14(19-16(24)13-5-3-7-26-13)9-11(21-22)12-4-2-6-25-12/h2-9H,1H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGVHKTLXFGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135879843 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)